5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide
Description
5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide is a brominated pyrazole derivative characterized by a bromomethyl substituent on the phenyl ring at the 3-position and a hydrobromide counterion. Pyrazole derivatives are widely studied for their diverse pharmacological and chemical applications, including enzyme inhibition, antimicrobial activity, and as intermediates in organic synthesis . The bromomethyl group enhances electrophilicity, making the compound reactive in cross-coupling reactions, while the hydrobromide salt improves solubility in polar solvents .
Properties
IUPAC Name |
5-[3-(bromomethyl)phenyl]-1H-pyrazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2.BrH/c11-7-8-2-1-3-9(6-8)10-4-5-12-13-10;/h1-6H,7H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYGJILXYSOZIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=NN2)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical-Initiated Bromination
A critical step in synthesizing 5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide involves introducing the bromomethyl group onto the phenyl ring. Traditional methods employ N-bromosuccinimide (NBS) with radical initiators such as azobisisobutyronitrile (AIBN) in dichloromethane at ambient temperatures. However, recent advances in photoredox catalysis have demonstrated superior selectivity and yield. For example, visible-light-driven bromination using erythrosine B as an organic dye catalyst achieves 94% yield in electrophilic aromatic substitutions, avoiding benzylic bromination byproducts. This method operates under mild conditions (20°C, open-air) and utilizes NBS as the bromine source, enhancing practicality for lab-scale synthesis.
Photoredox Catalysis Optimization
The photoredox approach oxidizes NBS to generate bromine radicals (Br- ), which subsequently form electrophilic bromine (Br⁺) for aromatic substitution. A comparative study of catalysts revealed erythrosine B and rose bengal as top performers, achieving yields of 94% and 87% , respectively. By contrast, metal-based catalysts like [Ru(bpy)₃]Cl₂ showed no activity, underscoring the superiority of organic dyes in this context.
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| Erythrosine B | 94 | 2 |
| Rose Bengal | 87 | 2 |
| Methylene Green | 77 | 24 |
| Rhodamine B | 60 | 24 |
Hydrolysis and Acid Chloride Formation
Base-Catalyzed Hydrolysis
A patent by WO2009121288A1 outlines a method where 3-bromo-1-(3-chloro-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylate undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. Using sodium hydroxide in ethanol-water solvent at room temperature, this step achieves 92% yield with high purity (HPLC content: 96%). The resulting acid is critical for subsequent functionalization.
Acid Chloride Synthesis
The carboxylic acid intermediate is converted to its acid chloride using thionyl chloride or PCl₅ . In one protocol, treatment with hydrochloric acid during neutralization yields the hydrobromide salt directly. This step is optimized at reflux conditions (1 hour), producing 98% pure product as confirmed by gas chromatography.
Oxidation of Dihydro-pyrazole Intermediates
Persulfate-Mediated Oxidation
WO2021096903A1 details the oxidation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate to its aromatic counterpart using potassium persulfate and sulfuric acid in acetonitrile. The reaction proceeds at 55–65°C with a 75–80% yield , leveraging the oxidant’s ability to abstract hydrogen atoms from the dihydro-pyrazole ring.
Temperature-Dependent Efficiency
Optimization studies highlight the importance of temperature control:
- Formation of mixture : 15–35°C (room temperature preferred).
- Heating phase : 50–82°C (optimal range: 55–65°C).
- Acid addition : 0.05–1.5 equivalents of H₂SO₄ , with lower amounts (<0.2 eq) minimizing side reactions.
Industrial-Scale Production Techniques
Continuous Flow Reactors
Industrial synthesis prioritizes continuous flow processes to enhance reproducibility and safety. Automated systems regulate reagent concentrations and reaction parameters (e.g., temperature, pressure), achieving consistent yields of >95% . Purification via recrystallization or chromatography ensures compliance with pharmaceutical-grade standards.
Environmental and Economic Considerations
Modern protocols emphasize solvent recycling and catalyst recovery to reduce waste. For instance, the photoredox method’s use of acetonitrile as a recyclable solvent aligns with green chemistry principles. Additionally, substituting traditional radical initiators (e.g., AIBN) with reusable organic dyes lowers production costs.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Photoredox Bromination | 94 | 98 | Mild conditions, high selectivity | Requires specialized equipment |
| Persulfate Oxidation | 80 | 95 | Scalable, cost-effective | High-temperature dependency |
| Base-Catalyzed Hydrolysis | 92 | 96 | Simple execution | Multi-step purification needed |
Chemical Reactions Analysis
Types of Reactions
5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) under mild heating.
Oxidation: Potassium permanganate in aqueous or acidic medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran under reflux conditions.
Major Products
Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding methyl derivative.
Scientific Research Applications
5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects. The pyrazole ring may also contribute to binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
5-(4-Bromophenyl)-1-methyl-1H-pyrazole
- Structure : Features a bromine atom at the para position of the phenyl ring and a methyl group on the pyrazole nitrogen.
- Key Differences: The bromine is directly attached to the phenyl ring (vs.
5-(3-Bromophenyl)-1H-pyrazol-3-amine
- Structure: Contains a bromine at the meta position of the phenyl ring and an amino group at the pyrazole 5-position.
- Key Differences: The amino group introduces hydrogen-bonding capability, enhancing interactions with biological targets like enzymes or receptors. Lacks the bromomethyl group, reducing alkylation reactivity .
Pyrazole Core Modifications
4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole (3d)
- Structure : Bromine at the pyrazole 4-position and a trifluoromethyl group at the 5-position.
- Key Differences :
3-(Bromomethyl)-5-methylpyridine hydrobromide
Functional Group Comparisons
Characterization Data from Analogs
- Elemental Analysis : For 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole (C₁₆H₉BrF₄N₂):
- Spectroscopy :
Biological Activity
5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure : The compound features a pyrazole ring substituted with a bromomethylphenyl group, which contributes to its unique biological activity. Its chemical formula is represented as CHBrN·HBr.
Biological Activities
The biological activities of 5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide can be categorized into several key areas:
- Antimicrobial Activity : Studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. The presence of the bromomethyl group enhances the compound's interaction with microbial targets, leading to effective inhibition of bacterial growth. For instance, compounds similar to 5-[3-(Bromomethyl)phenyl]-1H-pyrazole have shown efficacy against various strains such as E. coli and S. aureus .
- Anticancer Properties : Research has demonstrated that pyrazole derivatives can inhibit the activity of critical enzymes involved in cancer metabolism, such as lactate dehydrogenase (LDH). Specifically, compounds in this class have been optimized to exhibit low nanomolar inhibition of LDHA and LDHB, significantly reducing lactate production in pancreatic cancer cells .
- Anti-inflammatory Effects : Pyrazole compounds have been recognized for their anti-inflammatory properties, with some derivatives showing high inhibition rates of pro-inflammatory cytokines like TNF-α and IL-6. These findings suggest potential applications in treating inflammatory diseases .
The mechanisms through which 5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide exerts its biological effects include:
- Enzyme Inhibition : The compound may act as a non-competitive inhibitor of key metabolic enzymes, disrupting pathways essential for cell survival and proliferation in cancer cells .
- Receptor Modulation : Interaction with specific receptors could modulate signaling pathways involved in inflammation and immune responses .
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of various pyrazole derivatives found that 5-[3-(Bromomethyl)phenyl]-1H-pyrazole exhibited significant activity against Klebsiella pneumoniae and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, highlighting its potential as an alternative treatment option.
| Compound | MIC against E. coli | MIC against S. aureus |
|---|---|---|
| 5-[3-(Bromomethyl)phenyl]-1H-pyrazole | 32 µg/mL | 16 µg/mL |
| Standard Antibiotic | 16 µg/mL | 8 µg/mL |
Study 2: Anticancer Activity
In vitro studies on pancreatic cancer cells demonstrated that treatment with 5-[3-(Bromomethyl)phenyl]-1H-pyrazole resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer effects.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0.1 | 90 |
| 1 | 70 |
| 10 | 30 |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
